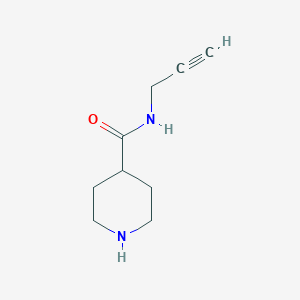

N-(prop-2-yn-1-yl)piperidine-4-carboxamide

Description

N-(prop-2-yn-1-yl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a propargyl (prop-2-yn-1-yl) substituent on the amide nitrogen. This compound (CAS 2177258-21-6) is often utilized as a synthetic intermediate or a pharmacophore in medicinal chemistry due to its modular structure, which allows for diverse functionalization . Its hydrochloride salt is commercially available, highlighting its relevance in drug discovery pipelines .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

N-prop-2-ynylpiperidine-4-carboxamide |

InChI |

InChI=1S/C9H14N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h1,8,10H,3-7H2,(H,11,12) |

InChI Key |

UAWZKMNSQBDMRZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with propargylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The propynyl group can undergo substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(prop-2-yn-1-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Carboxamide Core

The piperidine carboxamide scaffold is highly versatile. Key structural analogues and their substituent differences are summarized below:

Key Observations :

- Propargyl vs. Aryl Groups : The propargyl group in the target compound offers synthetic versatility but may reduce solubility compared to polar substituents like 4-methoxyphenyl .

- Sulfonyl vs.

- Halogenated Analogues : Fluorine or chlorine substituents (e.g., 4–20, 4–21 in ) enhance binding affinity in enzyme targets due to electronegativity and steric effects .

Physicochemical and Pharmacokinetic Properties

Calculated properties from provide indirect insights:

- LogD (pH 7.4): Analogues with polar groups (e.g., methoxy, sulfonyl) exhibit lower LogD (e.g., −3.05 for a pyrazine-carboxamide), enhancing aqueous solubility .

- Hydrogen Bonding: Propargyl-containing derivatives lack H-donors (H Donors = 0 in ), reducing polar interactions compared to sulfonyl or fluorinated analogues .

Biological Activity

N-(prop-2-yn-1-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has demonstrated various biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its unique structural features allow it to interact with specific molecular targets, making it a candidate for further pharmacological studies.

Key Biological Properties:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its propargyl group facilitates interactions that can modulate enzyme activity.

- Receptor Binding: Research indicates that this compound may bind to certain receptors, influencing cellular processes and signaling pathways.

- Antimicrobial and Anticancer Activities: Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties, warranting further investigation into its therapeutic applications.

The mechanism of action for this compound involves its ability to modulate the activity of enzymes and receptors. The propargyl group is crucial in facilitating these interactions, potentially leading to alterations in cellular functions.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes by binding to their active sites or allosteric sites, leading to reduced substrate conversion.

- Receptor Modulation: By binding to specific receptors, it may either activate or inhibit downstream signaling pathways, affecting physiological responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their corresponding biological effects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(prop-2-en-1-yl)piperidine-4-carboxamide | Piperidine ring with an enynyl substituent | Different reactivity due to double bond presence |

| 1-(prop-2-yn-1-y)piperidine | Propargyl group at nitrogen | Lacks carboxamide functionality |

| 4-(prop-2-yn-1-y)piperidine hydrochloride | Similar structure with different positioning of propargyl group | Unique reactivity due to positional variation |

The distinct combination of the propargyl group and the carboxamide functionality in N-(prop-2-yn-1-y)piperidine enhances its chemical and biological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(prop-2-yn-1-y)piperidine derivatives:

- Antimicrobial Activity: Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, one study reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for certain derivatives .

- Anticancer Potential: Another study explored the anticancer effects of piperidine derivatives, highlighting their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Pharmacological Applications: Ongoing investigations aim to assess the therapeutic potential of N-(prop-2-yne)-piperidine derivatives in treating conditions such as inflammation and cancer, leveraging their unique structural characteristics for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.